N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-1H-benzo[d]imidazole-5-carboxamide
Description
This compound features a benzo[d]imidazole core linked via a carboxamide group to a pyrazol-4-yl moiety substituted with a tetrahydro-2H-pyran-2-ylmethyl group. The benzo[d]imidazole scaffold is known for its pharmacological versatility, including kinase inhibition and antimicrobial activity , while the pyrazole ring enhances metabolic stability and binding specificity. The tetrahydro-2H-pyran (THP) moiety contributes to improved solubility and bioavailability compared to purely aromatic substituents .
Properties
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c23-17(12-4-5-15-16(7-12)19-11-18-15)21-13-8-20-22(9-13)10-14-3-1-2-6-24-14/h4-5,7-9,11,14H,1-3,6,10H2,(H,18,19)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQKROYNLHAQKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CC4=C(C=C3)N=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-1H-benzo[d]imidazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the tetrahydropyran ring through the hydrogenation of dihydropyran using a catalyst such as Raney nickel . The pyrazole ring can be synthesized via the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds . The benzimidazole moiety is often prepared through the condensation of o-phenylenediamine with carboxylic acids or their derivatives .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, pressure, and the use of specific catalysts. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-1H-benzo[d]imidazole-5-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .
Biology: In biological research, N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-1H-benzo[d]imidazole-5-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Heterocyclic Modifications
Benzimidazole vs. Imidazole Derivatives
- Analogues: N-(4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-yl)-1H-imidazole (): Replaces benzimidazole with a thiazole-imidazole hybrid, introducing a trifluoromethyl group for increased lipophilicity and metabolic resistance. 5-Oxo-imidazole derivatives (): Feature a non-aromatic imidazolone ring, reducing planarity and altering hydrogen-bonding capacity.
Pyrazole Substituent Variations
- Target Compound : The pyrazole is substituted at the N1 position with a THP-methyl group, balancing hydrophobicity and solubility.
- Analogues :
- 1-(2-Chloro-5-fluorophenyl)-5-(1H-pyrrol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-4-carboxamide (): Includes a chloro-fluoro-phenyl group on pyrazole, enhancing target affinity but reducing solubility.
- 5-(1-Tetrahydropyran-2-ylpyrazol-4-yl)pyridin-2-amine (): Replaces the carboxamide linker with a pyridylamine, altering electronic properties and binding orientation.
Amide Side Chain Modifications
- Target Compound : The carboxamide connects the benzimidazole and pyrazole, providing hydrogen-bonding sites.
- 3,5-Diamino-4-cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)thiophene-2-carboxamide (): Adds a thiophene-cyano group, which may enhance π-stacking but introduce metabolic liabilities via the methylthio group.
Physicochemical and Pharmacokinetic Properties
*Predicted using fragment-based methods.
Biological Activity
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-1H-benzo[d]imidazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the current research findings regarding its biological activity, including data from various studies, case analyses, and relevant tables summarizing key information.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which integrates a benzimidazole moiety with a pyrazole and tetrahydro-pyran group. Its molecular formula is with a molecular weight of approximately 286.33 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
1. Antimicrobial Activity
Several studies have demonstrated the antimicrobial efficacy of related compounds. For instance, derivatives of pyrazole compounds have shown significant broad-spectrum antimicrobial activity with minimal inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens, including resistant strains of bacteria . The compound's structural features suggest it may inhibit DNA gyrase B, an essential enzyme in bacterial DNA replication.
2. Antioxidant Activity
The antioxidant potential of similar compounds has been evaluated using DPPH scavenging assays. Compounds derived from the pyrazole scaffold displayed high antioxidant activities, with scavenging percentages between 84.16% and 90.52% . This suggests that this compound may also possess significant antioxidant properties.
3. Anti-inflammatory Effects
The anti-inflammatory properties of related pyrazole derivatives have been assessed through human red blood cell (HRBC) membrane stabilization assays, showing percentages ranging from 86.70% to 99.25% . This indicates potential therapeutic applications in inflammatory conditions.
In Vitro Studies
In vitro studies have been crucial for evaluating the biological activity of this compound:
| Activity | IC50 Value | Reference |
|---|---|---|
| DNA Gyrase B Inhibition | 9.80 µM | |
| Antioxidant Activity (DPPH) | 88.56% | |
| HRBC Membrane Stabilization | 86.70% |
Case Studies
A notable study focused on the design and synthesis of a series of pyrazole-based compounds, including this compound. The study found that these compounds exhibited not only antimicrobial properties but also significant cytotoxicity against various cancer cell lines, indicating their potential as dual-action agents in both infectious disease and oncology .
Q & A
Q. Key Characterization Techniques :
Q. Table 1: Synthetic Route Comparison
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrazole alkylation | (THP-2-yl)methyl bromide, K₂CO₃, DMF, 80°C | 75–85 | |
| Benzimidazole coupling | EDC, HOBt, DCM, RT | 60–70 |
Basic: Which spectroscopic and computational methods are critical for structural validation?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₇H₂₀N₄O₂ requires [M+H]⁺ = 313.1664).
- 2D NMR (COSY, HSQC) : Resolves overlapping signals, confirming THP-pyrazole connectivity and amide linkage .
- X-ray Crystallography : Resolves stereochemistry of the THP ring and confirms spatial arrangement of substituents .
Advanced Tip : Use DFT calculations to predict NMR chemical shifts and compare with experimental data for ambiguous assignments .
Advanced: How can reaction conditions be optimized to mitigate low yields in the THP-pyrazole alkylation step?
Methodological Answer:
Low yields often arise from steric hindrance at the pyrazole N1 position. Optimization strategies include:
Q. Table 2: Optimization Results
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| DMF, 80°C, no catalyst | 65 | 92% |
| DMSO, TBAB, 70°C | 88 | 98% |
Advanced: How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
Discrepancies may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms.
- Solubility Issues : Use of DMSO vs. aqueous buffers affects compound bioavailability.
- Structural Analogues : Subtle changes (e.g., THP vs. tetrahydropyran-4-yl) alter binding affinity .
Q. Methodological Steps :
Dose-Response Curves : Test multiple concentrations (1 nM–100 µM) to establish IC₅₀ consistency.
Molecular Dynamics Simulations : Compare ligand-protein interactions of analogues to identify critical binding motifs .
Advanced: What computational strategies predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina, Glide) : Screen against kinase or GPCR targets using crystal structures (e.g., PDB: 3QAK).
- Free Energy Perturbation (FEP) : Quantifies energy changes upon THP or benzimidazole modification .
- Pharmacophore Modeling : Identifies essential features (e.g., hydrogen bond donors from the amide group) .
Case Study : Docking of a THP-pyrazole analogue into the ATP-binding pocket of EGFR showed a ΔG = -9.2 kcal/mol, correlating with experimental IC₅₀ = 12 nM .
Advanced: How to design derivatives for improved metabolic stability without compromising activity?
Methodological Answer:
Q. Table 3: Derivative Performance
| Derivative | Metabolic Half-life (h) | IC₅₀ (nM) |
|---|---|---|
| Parent Compound | 1.2 | 50 |
| Oxetane Analogue | 3.8 | 65 |
| Ethyl Ester Prodrug | 6.5 | 45 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
